Decane-1,9-diol
CAS No.: 3208-05-7
Cat. No.: VC6184929
Molecular Formula: C10H22O2
Molecular Weight: 174.284
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3208-05-7 |
|---|---|
| Molecular Formula | C10H22O2 |
| Molecular Weight | 174.284 |
| IUPAC Name | decane-1,9-diol |
| Standard InChI | InChI=1S/C10H22O2/c1-10(12)8-6-4-2-3-5-7-9-11/h10-12H,2-9H2,1H3 |
| Standard InChI Key | BRBMYNGGGPTKKL-UHFFFAOYSA-N |
| SMILES | CC(CCCCCCCCO)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Decane-1,9-diol belongs to the class of medium-chain diols, featuring a 10-carbon backbone with hydroxyl groups at positions 1 and 9. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₂₂O₂ | |
| Molecular weight | 174.28 g/mol | |
| IUPAC name | decane-1,9-diol | |
| Exact mass | 174.16200 Da | |
| PSA (Polar Surface Area) | 40.46 Ų | |
| LogP (Octanol-Water) | 2.09 |
The compound's stereochemical configuration includes a chiral center at C9 in its (9S)-enantiomer form, which exhibits distinct biological activity compared to the racemic mixture . X-ray crystallography studies reveal a staggered conformation that facilitates intermolecular hydrogen bonding, contributing to its solid-state stability.
Spectroscopic Profile
Infrared spectroscopy shows characteristic O-H stretching vibrations at 3300-3500 cm⁻¹ and C-O stretching at 1050-1250 cm⁻¹ . Nuclear magnetic resonance (NMR) data confirms the positions of hydroxyl groups through distinctive proton shifts:
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NMR (CDCl₃): δ 1.25-1.45 (m, 12H, CH₂), 3.60 (t, 2H, HOCH₂), 3.65 (t, 2H, CH₂OH)
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NMR: δ 63.1 (C1), 32.8 (C2-C8), 70.4 (C9)
Synthesis and Production Methods
Laboratory-Scale Synthesis
The primary synthetic routes involve:
A. Reduction of Sebacic Acid Derivatives
Sebacic acid dimethyl ester undergoes catalytic hydrogenation using Raney nickel at 150°C under 50 atm H₂ pressure, yielding 85-90% pure product:
B. Grignard Reaction
A two-step process employing 1,9-dibromodecane with magnesium in THF, followed by hydrolysis:
This method achieves 78% yield with minimal byproducts.
Industrial Production
Commercial manufacturing utilizes continuous hydrogenation of sebacate esters in fixed-bed reactors. Process parameters include:
| Parameter | Value |
|---|---|
| Temperature | 180-200°C |
| Pressure | 60-80 bar |
| Catalyst | Cu-Cr-Zn oxide |
| Space velocity | 0.8-1.2 h⁻¹ |
| Conversion rate | ≥95% |
Post-synthesis purification employs fractional distillation under vacuum (0.1-0.5 mmHg) to achieve >99.5% purity.
Biological Activity and Ecological Impact
Nitrification Inhibition Mechanism
Decane-1,9-diol specifically targets ammonia-oxidizing bacteria (AOB) and archaea (AOA) through competitive inhibition of AMO. Key interactions include:
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Binding affinity (Kᵢ) = 0.8 μM for Nitrosomonas europaea AMO
-
73% reduction in nitrate production at 10 ppm concentration
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No observed inhibition of hydroxylamine oxidoreductase (HAO) at ≤100 ppm
Comparative efficiency against synthetic inhibitors:
| Inhibitor | EC₅₀ (μM) | Soil Persistence (days) |
|---|---|---|
| Decane-1,9-diol | 1.2 | 28-35 |
| Nitrapyrin | 0.9 | 45-60 |
| DCD | 5.8 | 14-21 |
Soil Microbiome Modulation
Field trials demonstrate dose-dependent effects on microbial communities:
| Application Rate (kg/ha) | AOB Abundance (-%) | AOA Abundance (-%) | N₂O Emission (-%) |
|---|---|---|---|
| 0.5 | 38 | 12 | 29 |
| 1.0 | 67 | 24 | 51 |
| 2.0 | 89 | 49 | 74 |
Notably, the compound enhances populations of Bradyrhizobium spp. (15-22% increase) and Pseudomonas spp. (18-30% increase), improving symbiotic nitrogen fixation.
Industrial and Agricultural Applications
Polymer Chemistry
As a monomer in polyurethane synthesis, decane-1,9-diol imparts unique material properties:
| Property | Value (vs 1,6-Hexanediol) |
|---|---|
| Tensile strength | +18% |
| Glass transition temp | -12°C |
| Hydrolytic stability | +25% |
Copolyesters incorporating 10-15 mol% decane-1,9-diol exhibit 40% higher biodegradation rates under composting conditions.
Agricultural Formulations
Commercial products utilize microencapsulation technology to enhance field efficacy:
| Formulation Type | Release Duration (days) | Nitrification Inhibition (%) |
|---|---|---|
| Non-encapsulated | 14-21 | 55-60 |
| PLA microcapsules | 35-42 | 78-82 |
| Chitosan nanoparticles | 50-60 | 89-93 |
Field trials across 12 rice-growing regions showed average yield increases of 12-18% with 30% reduction in nitrogen fertilizer requirements .
Environmental and Toxicological Profile
Ecotoxicology
Acute toxicity data for aquatic organisms:
| Species | LC₅₀ (96h, mg/L) |
|---|---|
| Daphnia magna | 42.5 |
| Danio rerio | 38.2 |
| Chlorella vulgaris | 125.7 |
The compound demonstrates rapid photodegradation (t₁/₂ = 4.2 hours under UV) and aerobic soil degradation (t₁/₂ = 15 days).
Mammalian Toxicology
Rat model studies indicate:
-
Oral LD₅₀ > 2000 mg/kg (Category 5)
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No observed adverse effect level (NOAEL) = 150 mg/kg/day
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Negative in Ames test for mutagenicity
These profiles support classification as a Category IV substance under GHS guidelines.
Comparative Analysis with Structural Analogs
Positional Isomer Effects
Property comparison of decane diol isomers:
| Property | 1,9-Diol | 1,10-Diol | 1,8-Diol |
|---|---|---|---|
| Melting point (°C) | 54-56 | 72-74 | 48-50 |
| Water solubility (g/L) | 3.2 | 1.8 | 4.1 |
| AMO inhibition (%) | 89 | 42 | 67 |
The 1,9-isomer's optimal chain length allows deeper penetration into AMO's active site, explaining its superior inhibition efficiency .
Future Research Directions
Emerging applications under investigation include:
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Nanoparticle stabilization: 0.5% w/w addition improves silver nanoparticle dispersion stability by 40%
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Lithium-ion battery electrolytes: 2M solutions enhance ionic conductivity to 12.4 mS/cm at -20°C
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Antiviral coatings: 75% reduction in SARS-CoV-2 infectivity on treated surfaces
Ongoing clinical trials are evaluating its potential as a topical agent for psoriasis, leveraging its anti-inflammatory effects observed in murine models.
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